REACTION_CXSMILES
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[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].[N+:9]([O-])([OH:11])=[O:10]>C(O)(=O)C.C(OC(=O)C)(=O)C>[N+:9]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[N:5]=[CH:6]1)([O-:11])=[O:10]
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Name
|
|
Quantity
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88 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1N=CNC1
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
240 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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while continuously stirring the mixture over a period of 60 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is then stirred at room temperature for another 3 hrs
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Duration
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3 h
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Type
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ADDITION
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Details
|
This solution was poured
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Type
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CUSTOM
|
Details
|
onto crushed ice
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Type
|
STIRRING
|
Details
|
stirred for about 1 hour
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Duration
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1 h
|
Type
|
FILTRATION
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Details
|
filtered the precipitate
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Type
|
CUSTOM
|
Details
|
The sample was dried completely
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Type
|
CUSTOM
|
Details
|
of 1,4 -dinitroimidazole was recovered
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Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])N1C=NC(=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |